![molecular formula C16H15ClN2O2 B367128 {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 440097-84-7](/img/structure/B367128.png)
{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol: is a chemical compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring substituted with a chlorophenoxyethyl group and a methanol moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with 2-formylbenzoic acid under acidic conditions to form the benzimidazole ring. The resulting intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the chlorophenoxy group, leading to various reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives with potential biological activities.
Biology: In biological research, {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is studied for its potential as an enzyme inhibitor or receptor modulator, given the known activities of benzimidazole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. Benzimidazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique chemical structure allows for the development of products with specific properties and functions.
Mecanismo De Acción
The mechanism of action of {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the chlorophenoxyethyl group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial, antifungal, and anticancer activities.
Comparación Con Compuestos Similares
- 1-[2-(2-chlorophenoxy)ethyl]benzimidazole
- 1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole
- 1-[2-(2-chlorophenoxy)ethyl]piperazine
Comparison: Compared to similar compounds, {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is unique due to the presence of the methanol moiety, which can influence its solubility, reactivity, and biological activity. The benzimidazole ring provides a versatile scaffold for various chemical modifications, enhancing its potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-5-1-4-8-15(12)21-10-9-19-14-7-3-2-6-13(14)18-16(19)11-20/h1-8,20H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBWGGBYCMYBTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
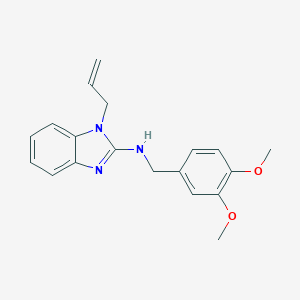
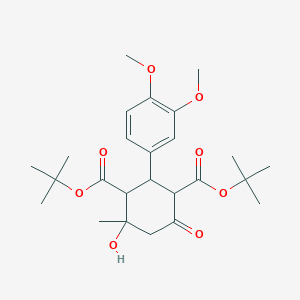
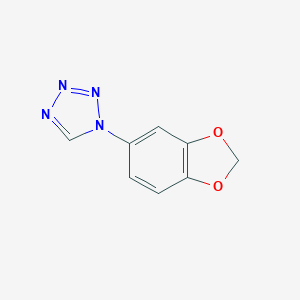
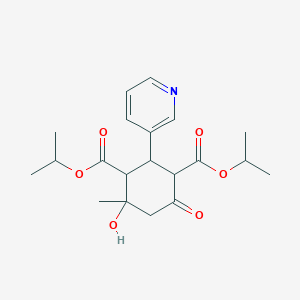
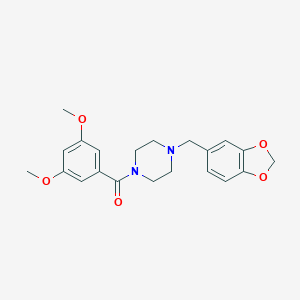
![4,4,11,11-tetramethyl-N-(2-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367073.png)
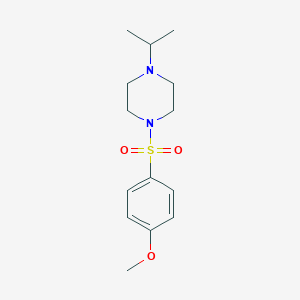
![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)


![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

